(E)-3-chloro-4-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyridine (E)-3-chloro-4-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyridine
Brand Name: Vulcanchem
CAS No.: 2035022-67-2
VCID: VC4885354
InChI: InChI=1S/C18H19ClN2O3S/c19-17-13-20-10-8-18(17)24-16-7-4-11-21(14-16)25(22,23)12-9-15-5-2-1-3-6-15/h1-3,5-6,8-10,12-13,16H,4,7,11,14H2/b12-9+
SMILES: C1CC(CN(C1)S(=O)(=O)C=CC2=CC=CC=C2)OC3=C(C=NC=C3)Cl
Molecular Formula: C18H19ClN2O3S
Molecular Weight: 378.87

(E)-3-chloro-4-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyridine

CAS No.: 2035022-67-2

Cat. No.: VC4885354

Molecular Formula: C18H19ClN2O3S

Molecular Weight: 378.87

* For research use only. Not for human or veterinary use.

(E)-3-chloro-4-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyridine - 2035022-67-2

Specification

CAS No. 2035022-67-2
Molecular Formula C18H19ClN2O3S
Molecular Weight 378.87
IUPAC Name 3-chloro-4-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]oxypyridine
Standard InChI InChI=1S/C18H19ClN2O3S/c19-17-13-20-10-8-18(17)24-16-7-4-11-21(14-16)25(22,23)12-9-15-5-2-1-3-6-15/h1-3,5-6,8-10,12-13,16H,4,7,11,14H2/b12-9+
Standard InChI Key RJQUFHZEVXTBJF-FMIVXFBMSA-N
SMILES C1CC(CN(C1)S(=O)(=O)C=CC2=CC=CC=C2)OC3=C(C=NC=C3)Cl

Introduction

Structural Features

The compound's molecular structure integrates three key components:

  • Chlorinated Pyridine Ring: This heterocyclic aromatic ring imparts reactivity and potential biological activity.

  • Styrylsulfonyl Group: Known for its role in enhancing molecular polarity and reactivity, this group contributes to binding interactions with biological targets.

  • Piperidinyl Moiety: The piperidine ring is frequently found in bioactive molecules, influencing pharmacokinetics and receptor binding.

Synthesis Pathways

The synthesis of (E)-3-chloro-4-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyridine involves multi-step organic reactions. Key steps include:

  • Formation of the Pyridine Framework:

    • The pyridine nucleus is synthesized or modified through chlorination reactions.

  • Styrylsulfonyl Group Introduction:

    • A styryl group is attached via sulfonation reactions under controlled conditions.

  • Piperidinyl Substitution:

    • The piperidinyl moiety is incorporated using nucleophilic substitution reactions.

Reaction conditions often require:

  • Specific catalysts (e.g., bases for nucleophilic substitutions).

  • Temperature control to optimize yields.

  • Solvent selection based on solubility and reactivity of intermediates.

Potential Applications

(E)-3-chloro-4-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyridine has garnered attention in pharmaceutical research due to its structural similarity to bioactive compounds with known therapeutic properties:

  • Neurological Disorders:

    • Its functional groups suggest potential utility in targeting neurotransmitter systems or receptors implicated in neurological diseases.

  • Cancer Therapy:

    • Sulfonyl-containing compounds are often explored for their ability to modulate enzymes or receptors involved in cancer progression.

  • Antimicrobial Activity:

    • Pyridine derivatives are widely recognized for their antimicrobial properties, making this compound a candidate for further investigation.

Biological Implications

The biological activity of this compound likely arises from its ability to interact with specific enzymes or receptors due to its unique combination of functional groups:

  • Chlorine substitution: Enhances lipophilicity and membrane permeability.

  • Sulfonyl group: Facilitates hydrogen bonding with biological targets, improving specificity.

  • Piperidinyl group: Contributes to receptor binding affinity.

Preliminary studies on structurally similar compounds indicate that modifications in the styrylsulfonyl or piperidinyl groups can significantly alter biological activity and target selectivity.

Chemical Reactivity

The compound is chemically versatile, undergoing transformations such as:

  • Reduction (e.g., using sodium borohydride).

  • Oxidation (e.g., with potassium permanganate).

  • Substitution reactions facilitated by the electron-withdrawing effects of the chlorine atom on the pyridine ring.

These reactions allow for further derivatization to explore structure-activity relationships (SAR).

Research Directions

Future studies should focus on:

  • Detailed pharmacological profiling to evaluate its efficacy and safety.

  • Structure-activity relationship (SAR) studies to optimize therapeutic potential.

  • Development of analogs by modifying functional groups for enhanced activity or reduced toxicity.

This comprehensive analysis underscores the importance of (E)-3-chloro-4-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyridine as a promising candidate for medicinal chemistry research, particularly in drug discovery targeting complex diseases such as cancer and neurological disorders.

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